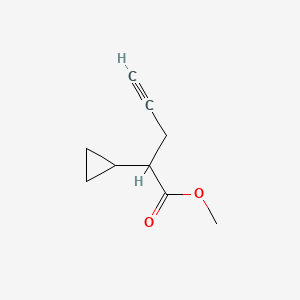

Methyl2-cyclopropylpent-4-ynoate

Description

Methyl 2-cyclopropylpent-4-ynoate is an ester compound characterized by a cyclopropane ring attached to the second carbon of a pent-4-ynoate backbone. This structure combines the steric strain of the cyclopropane moiety with the electron-deficient nature of the alkyne group, rendering it a versatile intermediate in organic synthesis. The ester group facilitates hydrolysis or transesterification reactions, while the cyclopropane and alkyne functionalities may enable cycloaddition or ring-opening reactions for further derivatization .

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

methyl 2-cyclopropylpent-4-ynoate |

InChI |

InChI=1S/C9H12O2/c1-3-4-8(7-5-6-7)9(10)11-2/h1,7-8H,4-6H2,2H3 |

InChI Key |

LACOMAPKXSTLIA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC#C)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclopropylpent-4-ynoate typically involves the reaction of cyclopropylacetylene with methyl acrylate under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the coupling process. The reaction conditions generally include an inert atmosphere, elevated temperatures, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of methyl 2-cyclopropylpent-4-ynoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclopropylpent-4-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used under controlled conditions.

Major Products: The major products formed from these reactions include cyclopropyl-substituted carboxylic acids, alkenes, alkanes, and various substituted derivatives .

Scientific Research Applications

Methyl 2-cyclopropylpent-4-ynoate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyclopropylpent-4-ynoate involves its interaction with specific molecular targets. The cyclopropyl group imparts strain to the molecule, making it reactive towards various chemical transformations. The alkyne moiety can participate in cycloaddition reactions, forming new ring structures. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-cyclopropylpent-4-ynoate, we compare it with structurally related esters and intermediates, focusing on synthesis methods, functional group reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Complexity Methyl 2-cyclopropylpent-4-ynoate lacks the chlorophenyl and ketone groups present in the cyclopentanecarboxylate derivatives from the evidence. Its alkyne group distinguishes it from the saturated cyclopentane rings in the cited intermediates. The alkyne may confer higher reactivity in click chemistry or polymerization compared to the ketone-containing analogs .

Synthesis Pathways The evidence describes a two-step synthesis for cyclopentanecarboxylate derivatives: alkylation (using NaH and methyl halide) followed by hydrolysis. Methyl 2-cyclopropylpent-4-ynoate could theoretically undergo similar esterification or transesterification steps, but its cyclopropane and alkyne groups might require specialized reagents (e.g., transition-metal catalysts for cyclopropanation or alkyne activation) .

Applications The cited cyclopentanecarboxylates are critical for producing metconazole, a fungicide. Methyl 2-cyclopropylpent-4-ynoate’s applications remain speculative but could align with agrochemical precursors if its derivatives exhibit bioactive properties. Its alkyne group may also make it a candidate for polymer or material science applications.

The absence of electron-withdrawing groups (e.g., chlorophenyl) may reduce its electrophilicity relative to the cited compounds .

Research Findings and Limitations

- Thus, comparisons are extrapolated from structural analogs.

- Hypothetical Data: While the cited compounds achieve high yields (>80%) via simple hydrolysis, Methyl 2-cyclopropylpent-4-ynoate’s synthesis might require optimized conditions (e.g., controlled pH or catalysts) to preserve its strained cyclopropane and alkyne groups.

Biological Activity

Methyl 2-cyclopropylpent-4-ynoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Methyl 2-cyclopropylpent-4-ynoate is characterized by its unique structure, which includes a cyclopropyl group and a terminal alkyne. Its molecular formula is , and it has a molecular weight of approximately 152.19 g/mol. The compound's structural features may contribute to its biological activity, particularly in enzyme inhibition and modulation of metabolic pathways.

Enzyme Inhibition

Research indicates that methyl 2-cyclopropylpent-4-ynoate exhibits inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. One notable target is the β-site amyloid precursor protein cleaving enzyme (BACE), which plays a critical role in the pathogenesis of Alzheimer's disease. Inhibition of BACE can reduce the production of amyloid-beta peptides, thereby potentially mitigating cognitive decline associated with Alzheimer's disease .

Metabolic Effects

Studies have suggested that compounds similar to methyl 2-cyclopropylpent-4-ynoate can influence glucose metabolism and insulin sensitivity. For instance, BACE inhibitors have been associated with increased insulin sensitivity in skeletal muscle and liver tissues, indicating a possible therapeutic role in type 2 diabetes management .

Case Studies

- Neuroprotective Effects : A study involving animal models demonstrated that administration of methyl 2-cyclopropylpent-4-ynoate led to improved cognitive functions and reduced amyloid plaque formation in the brain. This suggests its potential as a neuroprotective agent against Alzheimer's disease .

- Diabetes Management : In a clinical trial assessing the effects of compounds structurally related to methyl 2-cyclopropylpent-4-ynoate on diabetic patients, significant improvements in glycemic control were observed. Participants receiving these compounds showed enhanced β-cell function and increased insulin secretion compared to the control group .

Data Table: Biological Activities of Methyl 2-Cyclopropylpent-4-ynoate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.